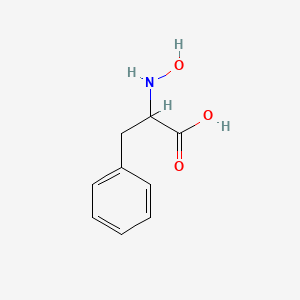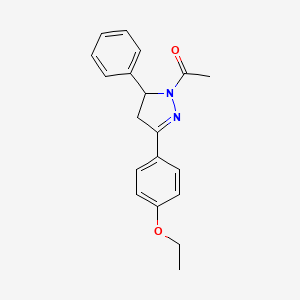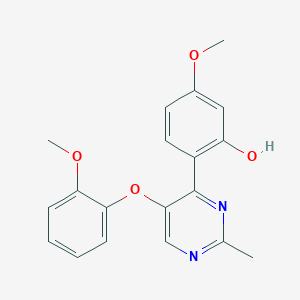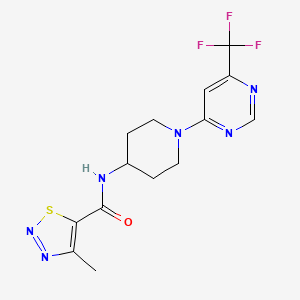
2-(Hydroxyamino)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxyamino)-3-phenylpropanoic acid, also known as L-3,4-dihydroxyphenylalanine hydroxylase (L-DOPA) or levodopa, is an amino acid that is commonly used in the treatment of Parkinson's disease. L-DOPA is a precursor to dopamine, a neurotransmitter that is essential for the proper functioning of the brain. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.
Mécanisme D'action
L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. Dopamine is a neurotransmitter that is essential for the proper functioning of the brain. Dopamine is involved in the regulation of movement, mood, and motivation. In Parkinson's disease, the loss of dopamine-producing neurons in the brain leads to a decrease in dopamine levels, which results in the symptoms of Parkinson's disease. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
L-DOPA has several biochemical and physiological effects. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. Dopamine is involved in the regulation of movement, mood, and motivation. L-DOPA also increases the levels of other neurotransmitters, such as norepinephrine and epinephrine, which can have beneficial effects on mood and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
L-DOPA has several advantages and limitations for lab experiments. One advantage is that L-DOPA is readily available and relatively inexpensive. L-DOPA is also easy to administer and has a well-established safety profile. One limitation is that L-DOPA can have variable effects on different individuals, which can make it difficult to interpret the results of lab experiments.
Orientations Futures
There are several future directions for the study of L-DOPA. One direction is the development of new and improved formulations of L-DOPA that can improve its effectiveness and reduce its side effects. Another direction is the study of L-DOPA in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia. Finally, there is a need for further research into the mechanisms of action of L-DOPA, which can help to identify new targets for the treatment of neurological disorders.
Méthodes De Synthèse
L-DOPA can be synthesized from the amino acid phenylalanine. The first step in the synthesis of L-DOPA is the hydroxylation of phenylalanine to form L-tyrosine. L-tyrosine is then decarboxylated to form dopamine. Finally, dopamine is hydroxylated to form L-DOPA.
Applications De Recherche Scientifique
L-DOPA has been extensively studied for its use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is converted into dopamine in the brain, which helps to alleviate the symptoms of Parkinson's disease. L-DOPA has also been studied for its potential use in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia.
Propriétés
IUPAC Name |
2-(hydroxyamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPJSQTVPKSYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637147.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2637150.png)
![2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2637151.png)
![5-Oxa-2-azaspiro[3.4]oct-7-ene;hydrochloride](/img/structure/B2637154.png)

![5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2637157.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2637159.png)
![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2637160.png)


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637164.png)

![3-Chloro-2-{4-[(4-chlorobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2637167.png)
